molecular formula C14H18N4OS B6583369 N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide CAS No. 2549045-75-0

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide

Cat. No. B6583369
CAS RN: 2549045-75-0
M. Wt: 290.39 g/mol
InChI Key: QZTCDXKBOBTSFS-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide”, thieno[2,3-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” is not explicitly provided in the search results. However, it’s known that pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” are not explicitly provided in the search results. However, it’s known that pyrimidines are much weaker bases than pyridine and are soluble in water .

Scientific Research Applications

Future Directions

While there isn’t specific information available on the future directions of “N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide”, research into thieno[2,3-d]pyrimidines and related compounds continues due to their diverse biological activities . These compounds may serve as models for the development of new therapeutic agents .

properties

IUPAC Name

N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10(19)17(2)11-3-6-18(7-4-11)13-12-5-8-20-14(12)16-9-15-13/h5,8-9,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTCDXKBOBTSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide

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